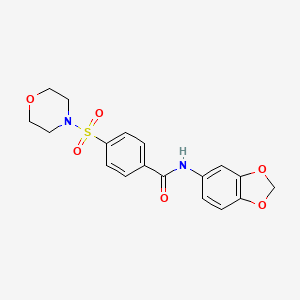

N-(1,3-benzodioxol-5-yl)-4-(morpholin-4-ylsulfonyl)benzamide

Description

N-(1,3-Benzodioxol-5-yl)-4-(morpholin-4-ylsulfonyl)benzamide is a benzamide derivative characterized by a 1,3-benzodioxol (methylenedioxyphenyl) group linked via an amide bond to a para-substituted benzamide scaffold. The para-position of the benzamide is functionalized with a morpholine-4-ylsulfonyl group, which contributes to its electronic and steric properties.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6S/c21-18(19-14-3-6-16-17(11-14)26-12-25-16)13-1-4-15(5-2-13)27(22,23)20-7-9-24-10-8-20/h1-6,11H,7-10,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYNXYNKERDSAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the morpholine sulfonyl group, and the coupling with benzamide. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The benzodioxole and morpholine sulfonyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzodioxole derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Recent studies have demonstrated that compounds related to N-(1,3-benzodioxol-5-yl)-4-(morpholin-4-ylsulfonyl)benzamide exhibit significant antibacterial properties. For instance, a series of 5-substituted-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results indicated that certain derivatives showed moderate to significant inhibition rates against these pathogens .

Mechanism of Action

The mechanism by which these compounds exert their antibacterial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The sulfonamide group present in the compound is known to mimic p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thus inhibiting bacterial growth .

Synthesis and Characterization

Synthesis Methodology

The synthesis of this compound typically involves several steps including:

- Formation of Morpholine Derivatives: Morpholine is reacted with sulfonyl chlorides to yield morpholine sulfonamides.

- Condensation Reactions: The morpholine sulfonamide is then condensed with appropriate aromatic amines or benzamides under controlled conditions.

- Purification and Characterization: The final products are purified using recrystallization techniques and characterized using spectroscopic methods such as NMR and IR spectroscopy.

Characterization Data

The synthesized compounds are characterized by their melting points, yields, and spectral data. For example, one derivative was reported to have a melting point of 140-142 °C with a molecular formula of C20H19N3O6S2 .

Structural Insights

The structural framework of this compound includes:

- Benzodioxole Moiety: This component is crucial for the biological activity as it contributes to the overall hydrophobic character and electron distribution.

- Morpholine Ring: The presence of the morpholine ring enhances solubility and bioavailability.

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of synthesized oxadiazole derivatives, it was found that one specific derivative exhibited over 75% inhibition against Pseudomonas aeruginosa, indicating its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the benzodioxole ring significantly influenced the antibacterial potency of the compounds. Substituents that enhanced electron density on the aromatic system were associated with increased activity against gram-positive bacteria .

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on substituents, heterocyclic components, and inferred physicochemical or biological properties.

Substituent Variations on the Benzamide Core

2.1.1. Sulfonamide Group Modifications

- Target Compound: The morpholin-4-ylsulfonyl group introduces a six-membered morpholine ring (C₄H₈NO), which enhances hydrophilicity due to the oxygen atom in the morpholine ring. This contrasts with N-(1,3-benzodioxol-5-yl)-4-[(dimethylamino)sulfonyl]benzamide (), where the dimethylamino group (N(CH₃)₂) increases lipophilicity. The morpholine substitution may improve solubility in polar solvents compared to the dimethylamino analog .

- LMM5 and LMM11 (): These compounds feature bulkier sulfamoyl groups (benzyl(methyl)sulfamoyl and cyclohexyl(ethyl)sulfamoyl) paired with oxadiazole rings.

Heterocyclic Components

2.2.1. Benzodioxol and Morpholine Synergy

The 1,3-benzodioxol group in the target compound is a common pharmacophore in CNS-active molecules (e.g., safrole derivatives), though its role here is unspecified. The morpholine ring’s electron-rich oxygen may facilitate interactions with biological targets, akin to its use in kinase inhibitors .

2.2.2. Triazole and Thiazolidinedione Derivatives

- Triazole-thiones (): Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exhibit tautomerism between thiol and thione forms, affecting reactivity and binding. Their sulfonylphenyl groups mirror the target compound’s sulfonamide but lack the morpholine’s hydrophilic character .

- (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide (): The thiazolidinedione core, a known insulin sensitizer, highlights how heterocycle choice directs therapeutic utility. This contrasts with the target compound’s uncharacterized activity .

Table 1. Key Features of N-(1,3-Benzodioxol-5-yl)-4-(morpholin-4-ylsulfonyl)benzamide and Analogs

Biological Activity

N-(1,3-benzodioxol-5-yl)-4-(morpholin-4-ylsulfonyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antidiabetic research. This article explores the synthesis, characterization, and biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzodioxole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound involves several steps, including the formation of the morpholine sulfonamide and subsequent coupling with the benzodioxole derivative. The following table summarizes key steps in the synthesis process:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Organic acids to esters/hydrazides | Formation of 5-substituted oxadiazoles |

| 2 | DMF and NaH | Synthesis of morpholine sulfonamide derivatives |

| 3 | Coupling reaction with benzodioxole | Formation of target compound |

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In a study evaluating various synthesized compounds, one derivative demonstrated moderate inhibition against several bacterial strains including Salmonella typhi and Escherichia coli . The results are summarized in the following table:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 6b | S. typhi | 15 |

| 6b | E. coli | 12 |

| Control | - | - |

Antidiabetic Potential

Another study focused on benzodioxol derivatives highlighted their potential as α-amylase inhibitors. The compound IIc exhibited an IC50 value of 0.68 µM against α-amylase, indicating strong inhibitory activity that could aid in managing blood sugar levels . This suggests that this compound may have similar effects.

Case Studies

- Antibacterial Efficacy : In a comparative study of various morpholine sulfonamide derivatives, this compound was found to be among the top performers against resistant strains of bacteria.

- Diabetes Management : In vivo studies using streptozotocin-induced diabetic mice demonstrated that benzodioxol derivatives significantly reduced blood glucose levels when administered over a period of time . This highlights the potential therapeutic applications in diabetes management.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.